6-tert-butyl-N-(2-ethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(Benzenesulfonyl)-6-tert-butyl-N-(2-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structural features, which include a benzenesulfonyl group, a tert-butyl group, and an ethylphenyl group attached to a benzoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-6-tert-butyl-N-(2-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions
Preparation of Benzoxazine Core: The benzoxazine core can be synthesized through the cyclization of appropriate precursors, such as o-aminophenols and aldehydes, under acidic or basic conditions.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Introduction of Tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced through a nucleophilic substitution reaction using 2-ethylphenylamine and appropriate coupling reagents, such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological activity and study its interactions with biological targets.
Medicine
In medicine, this compound or its derivatives may be explored for potential therapeutic applications. For example, its ability to interact with specific enzymes or receptors could make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins. Its benzoxazine core provides excellent thermal stability and mechanical properties, making it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-6-tert-butyl-N-(2-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzenesulfonyl group can act as an electrophilic center, while the benzoxazine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the ethylphenyl group.
4-(Benzenesulfonyl)-6-tert-butyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the ethyl group on the phenyl ring.
4-(Benzenesulfonyl)-6-tert-butyl-N-(2-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethylphenyl group in 4-(benzenesulfonyl)-6-tert-butyl-N-(2-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and biological activities.
Properties
Molecular Formula |
C27H30N2O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-5-19-11-9-10-14-22(19)28-26(30)25-18-29(34(31,32)21-12-7-6-8-13-21)23-17-20(27(2,3)4)15-16-24(23)33-25/h6-17,25H,5,18H2,1-4H3,(H,28,30) |
InChI Key |
JAUQAGFNVVTWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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